

An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tert-butyl methyl(4-oxocyclohexyl)carbamate</i>
Cat. No.:	B153516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **tert-butyl methyl(4-oxocyclohexyl)carbamate**, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physical Properties

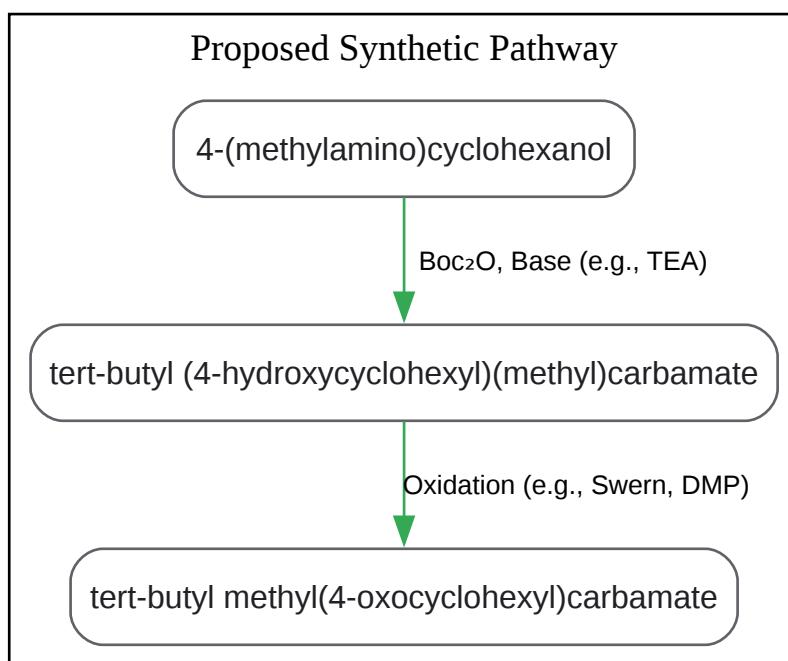
Tert-butyl methyl(4-oxocyclohexyl)carbamate is a carbamate-protected derivative of N-methyl-4-aminocyclohexanone. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.

Table 1: Chemical Identifiers for **Tert-butyl methyl(4-oxocyclohexyl)carbamate**

Identifier	Value
IUPAC Name	tert-butyl methyl(4-oxocyclohexyl)carbamate
CAS Number	809273-70-9 [1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₂₁ NO ₃ [1] [2]
Molecular Weight	227.30 g/mol [1] [2]
Monoisotopic Mass	227.15215 Da [6] [7]

Table 2: Predicted and Experimental Physical Properties

Property	Tert-butyl methyl(4-oxocyclohexyl)carbamate (Predicted)	Tert-butyl (4-oxocyclohexyl)carbamate (Experimental Analog)
Boiling Point	351.5±15.0 °C	335.9±31.0 °C [8]
Density	1.038±0.06 g/cm ³	1.06±0.1 g/cm ³ [8]
Melting Point	Not available	114-118 °C [8]
pKa	12.46±0.46	12.19±0.20 [8]
XlogP	1.3	1.2 [6]


Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **tert-butyl methyl(4-oxocyclohexyl)carbamate** is not readily available in published literature, a plausible and efficient synthetic route can be devised based on standard organic chemistry transformations. The most logical approach involves a two-step sequence starting from 4-(methylamino)cyclohexanol:

- **Boc Protection of the Secondary Amine:** The secondary amine of 4-(methylamino)cyclohexanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

- Oxidation of the Secondary Alcohol: The hydroxyl group of the resulting Boc-protected amino alcohol is then oxidized to a ketone.

An alternative route involves the N-methylation of the more readily available tert-butyl (4-oxocyclohexyl)carbamate.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **tert-butyl methyl(4-oxocyclohexyl)carbamate**.

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations in the proposed synthesis.

Protocol 1: Boc Protection of 4-(methylamino)cyclohexanol

This protocol is based on standard procedures for the Boc protection of secondary amines.[\[1\]](#) [\[9\]](#)[\[10\]](#)

- Materials:

- 4-(methylamino)cyclohexanol
- Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)
- Triethylamine (TEA) or another suitable base (1.2-1.5 equivalents)[9]
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Procedure:
 - Dissolve 4-(methylamino)cyclohexanol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
 - Add the base to the solution and stir for 5-10 minutes at room temperature.[9]
 - Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[9]
 - Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
 - Upon completion, remove the solvent under reduced pressure.
 - Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. [9]
 - Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, such as a Swern oxidation.^[8]

- Materials:

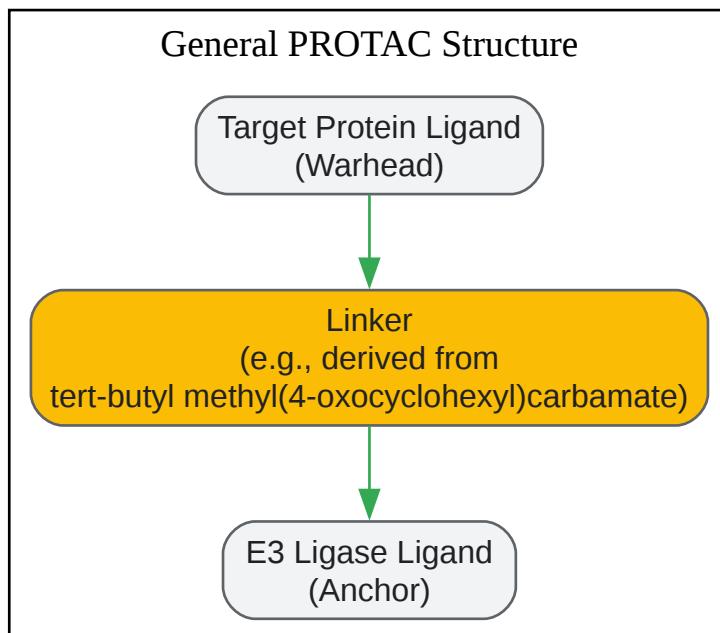
- tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
- Oxalyl chloride (1.2 equivalents)
- Dimethyl sulfoxide (DMSO) (2.4 equivalents)
- Triethylamine (TEA) (5.0 equivalents)
- Anhydrous Dichloromethane (DCM)

- Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
- Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.
- After stirring for a short period, add a solution of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM dropwise.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Add triethylamine to the reaction mixture and allow it to warm to room temperature.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Spectroscopic Characterization

While experimental spectra for **tert-butyl methyl(4-oxocyclohexyl)carbamate** are not publicly available, its structure allows for the prediction of its key spectroscopic features.


Table 3: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A singlet at ~2.8-3.0 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.8-2.6 ppm for the eight protons of the cyclohexyl ring.
¹³ C NMR	<ul style="list-style-type: none">- A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 30-35 ppm for the N-methyl carbon.- Signals in the range of 35-55 ppm for the carbons of the cyclohexyl ring.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 155 ppm for the carbamate carbonyl carbon.- A signal around 210 ppm for the ketone carbonyl carbon.
FT-IR	<ul style="list-style-type: none">- A strong absorption band around 1705-1725 cm^{-1} for the C=O stretch of the cyclohexanone.- A strong absorption band around 1680-1700 cm^{-1} for the C=O stretch of the carbamate.- C-N stretching vibrations in the range of 1250-1350 cm^{-1}.- C-O stretching vibrations in the range of 1150-1250 cm^{-1}.
Mass Spec.	<ul style="list-style-type: none">- Predicted $[\text{M}+\text{H}]^+$ at m/z 228.15943.- Predicted $[\text{M}+\text{Na}]^+$ at m/z 250.14137.^{[6][7]}

Applications in Drug Development

Tert-butyl methyl(4-oxocyclohexyl)carbamate is primarily utilized as a bifunctional linker in the synthesis of PROTACs.^{[1][2][11]} PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

The cyclohexyl core of this linker provides a rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methyl group can provide steric bulk and modulate the physicochemical properties of the linker, such as solubility and cell permeability.

[Click to download full resolution via product page](#)

Caption: General structure of a PROTAC molecule.

The ketone functionality of **tert-butyl methyl(4-oxocyclohexyl)carbamate** can be further functionalized, for example, through reductive amination, to attach either the target protein ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a handle for the attachment of the other ligand.

Safety and Handling

Specific safety data for **tert-butyl methyl(4-oxocyclohexyl)carbamate** is limited. However, based on the data for the closely related tert-butyl (4-oxocyclohexyl)carbamate, the following precautions are recommended:

- Hazard Class: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. TERT-BUTYL (4-OXOCYCLOHEXYL) METHYLCARBAMATE | 809273-70-9 [chemicalbook.com]
- 4. 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 8. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153516#tert-butyl-methyl-4-oxocyclohexyl-carbamate-chemical-properties\]](https://www.benchchem.com/product/b153516#tert-butyl-methyl-4-oxocyclohexyl-carbamate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com